molecular formula C21H23ClN2O6S B4186250 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4186250
M. Wt: 466.9 g/mol
InChI Key: FPJHNEQJNFLXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine carboxamide core, a benzodioxin moiety, and a chloromethoxyphenyl sulfonyl group.

Preparation Methods

The synthesis of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Formation of the Piperidine Carboxamide Core: This step involves the reaction of piperidine with a suitable carboxylic acid derivative under acidic or basic conditions to form the piperidine carboxamide core.

    Introduction of the Benzodioxin Moiety: The benzodioxin moiety is introduced through a cyclization reaction involving a suitable diol and a benzene derivative.

    Attachment of the Chloromethoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the benzodioxin-piperidine intermediate with a chloromethoxyphenyl sulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction techniques to enhance efficiency.

Chemical Reactions Analysis

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in specific functional groups or substituents.

    Benzodioxin derivatives: Compounds containing the benzodioxin moiety with different substituents or functional groups.

    Piperidine carboxamide derivatives: Compounds with the piperidine carboxamide core but different substituents or functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O6S/c1-28-18-7-5-16(12-17(18)22)31(26,27)24-8-2-3-14(13-24)21(25)23-15-4-6-19-20(11-15)30-10-9-29-19/h4-7,11-12,14H,2-3,8-10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJHNEQJNFLXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PIPERIDINE-3-CARBOXAMIDE

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